molecular formula C15H19N3O2S B1223834 N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]-2-methoxyacetamide

N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]-2-methoxyacetamide

Cat. No. B1223834
M. Wt: 305.4 g/mol
InChI Key: HXEITSCBQYERQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]-2-methoxyacetamide is an alkylbenzene.

Scientific Research Applications

Antimicrobial Applications

N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]-2-methoxyacetamide and its derivatives have shown notable antimicrobial activity. Studies have reported the in vitro anti-microbial activity of these compounds against various Gram-positive and Gram-negative bacteria, as well as Candida species. Some derivatives have exhibited significant antimicrobial activity at lower concentrations against bacteria like Bacillus subtilis, Staphylococcus aureus, E. coli, and others (Muhi-eldeen et al., 1988); (Murthy & Shashikanth, 2012).

Anticancer and Antiproliferative Properties

Compounds containing the 1,3,4-thiadiazole moiety, like N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]-2-methoxyacetamide, have been researched for their potential anticancer properties. These compounds have shown activity in in vitro studies for various cancer cell lines. The pharmacophore hybridization approach has been used to design these compounds with potential anticancer properties, such as inhibiting tumor cell proliferation (Yushyn et al., 2022); (Mohammadi-Farani et al., 2014).

Photodynamic Therapy Applications

Certain derivatives of N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]-2-methoxyacetamide exhibit properties suitable for photodynamic therapy (PDT), a treatment method for cancer. These compounds have demonstrated high singlet oxygen quantum yield, which is a crucial feature for the effectiveness of PDT agents in cancer treatment (Pişkin et al., 2020).

Allosteric Inhibitors

Derivatives of this compound have been designed as allosteric inhibitors for specific enzymes, like kidney-type glutaminase (GLS). These inhibitors are important in cancer research, as they can potentially control the metabolism of cancer cells. Some derivatives have shown potent inhibition capabilities and are being considered for further development as therapeutic agents (Zimmermann et al., 2016).

properties

Product Name

N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]-2-methoxyacetamide

Molecular Formula

C15H19N3O2S

Molecular Weight

305.4 g/mol

IUPAC Name

N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]-2-methoxyacetamide

InChI

InChI=1S/C15H19N3O2S/c1-15(2,3)11-7-5-10(6-8-11)13-17-18-14(21-13)16-12(19)9-20-4/h5-8H,9H2,1-4H3,(H,16,18,19)

InChI Key

HXEITSCBQYERQP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NN=C(S2)NC(=O)COC

solubility

6.4 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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